Home > Products > Screening Compounds P132061 > 3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione
3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione - 887030-21-9

3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione

Catalog Number: EVT-3061888
CAS Number: 887030-21-9
Molecular Formula: C21H26N6O2
Molecular Weight: 394.479
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Linagliptin:

Compound Description: Linagliptin, chemically known as (R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione, is a potent, selective, long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor. [, , , ] It is marketed under the trade name Tradjenta and is used for treating type 2 diabetes. Linagliptin exhibits a superior potency and longer duration of action compared to other DPP-4 inhibitors. []

Relevance: Linagliptin and the target compound, 3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione, belong to the same chemical class: xanthine derivatives. They share a central xanthine core (purine-2,6-dione) with various substituents. These structural similarities suggest that both compounds might interact with similar biological targets, potentially including adenosine receptors or enzymes involved in purine metabolism. [, , , ] Further research is needed to confirm the specific biological activities of the target compound and determine if it shares Linagliptin's DPP-4 inhibitory properties.

Yogliptin:

Compound Description: Yogliptin is another dipeptidyl peptidase-4 (DPP-4) inhibitor. [] It is structurally similar to linagliptin and is also being investigated for its potential in treating type 2 diabetes.

Relevance: Like linagliptin and the target compound, yogliptin also belongs to the xanthine derivative family. They share the characteristic purine-2,6-dione core structure. [] This common scaffold suggests shared chemical properties and potential for interacting with similar biological targets, making yogliptin relevant when considering potential activities and mechanisms of action for the target compound, 3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione.

Sitagliptin:

Compound Description: Sitagliptin is an orally administered anti-diabetic drug in the dipeptidyl peptidase-4 (DPP-4) inhibitor class. [, ] It is marketed under the trade name Januvia.

Relevance: While not a xanthine derivative, Sitagliptin's inclusion in a study comparing DPP-4 inhibitors provides context for the target compound, 3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione. [, ] Since Linagliptin, a close structural relative of the target compound, demonstrates DPP-4 inhibitory activity, the potential for the target compound to exhibit similar effects, perhaps with different potency or selectivity, is raised.

Compound Description: This compound is a metabolite of yogliptin. [] It forms as yogliptin is processed by the body.

Relevance: This metabolite, while originating from yogliptin, shares striking structural similarities with both yogliptin and the target compound, 3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione. [] These similarities include the core purine-2,6-dione ring system and similar substituents at specific positions. Understanding the activity and behavior of this metabolite in the context of yogliptin could provide insights into potential metabolic pathways or byproducts of the target compound if it undergoes similar enzymatic transformations in vivo.

8-[(3R)-3-Aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione:

Compound Description: This compound is another name for Linagliptin, highlighting the importance of rigorous chemical naming conventions. [] Slight variations in nomenclature can occur in the literature.

Relevance: This reiterates the close structural relationship between Linagliptin and the target compound, 3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione. [] Both share the core xanthine structure with modifications at key positions, making Linagliptin's known biological activities and properties highly relevant when considering potential applications and effects of the target compound.

8-[2-[(3-methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6dione:

Compound Description: This particular compound displayed activity as a protein kinase CK2 inhibitor with an IC50 of 8.5 μM. [] Protein kinase CK2 is a serine/threonine kinase implicated in cell growth and proliferation and is considered a potential target in cancer therapy.

Relevance: This compound, while structurally distinct from 3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione, belongs to the purine-2,6-dione class of compounds, which includes the target compound. [] Although their structures differ significantly, the shared purine core suggests they might exhibit overlapping biological activities or interact with similar protein targets. This compound's activity as a kinase inhibitor raises the possibility that the target compound could also possess kinase modulating properties, warranting further investigation.

Properties

CAS Number

887030-21-9

Product Name

3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione

IUPAC Name

3-methyl-7-[(2-methylphenyl)methyl]-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione

Molecular Formula

C21H26N6O2

Molecular Weight

394.479

InChI

InChI=1S/C21H26N6O2/c1-4-9-25-10-12-26(13-11-25)20-22-18-17(19(28)23-21(29)24(18)3)27(20)14-16-8-6-5-7-15(16)2/h4-8H,1,9-14H2,2-3H3,(H,23,28,29)

InChI Key

JQWHOZOYOOAKRI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2C3=C(N=C2N4CCN(CC4)CC=C)N(C(=O)NC3=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.